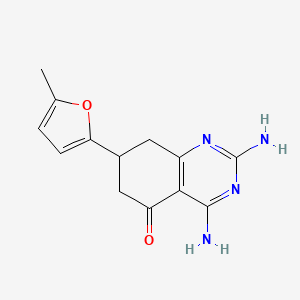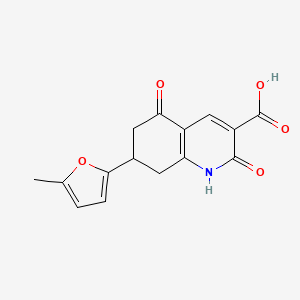
3-Fluorocyclobutyl 4-methylbenzenesulfonate
Overview
Description
3-Fluorocyclobutyl 4-methylbenzenesulfonate is a chemical compound with the CAS Number: 1427501-88-9. It has a molecular weight of 244.29 and its IUPAC name is 3-fluorocyclobutyl 4-methylbenzenesulfonate . It is a colorless to yellow liquid .
Molecular Structure Analysis
The InChI code for 3-Fluorocyclobutyl 4-methylbenzenesulfonate is 1S/C11H13FO3S/c1-8-2-4-11(5-3-8)16(13,14)15-10-6-9(12)7-10/h2-5,9-10H,6-7H2,1H3 . This code provides a specific representation of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis
3-Fluorocyclobutyl 4-methylbenzenesulfonate is a colorless to yellow liquid . It should be stored at a temperature of 2-8°C .Scientific Research Applications
Pharmacological Applications : A derivative of 4-methylbenzenesulfonate, ITI-007, demonstrates potential as a multifunctional drug candidate for treating neuropsychiatric and neurological disorders due to its potent binding affinities to serotonin 5-HT(2A) and dopamine D2 receptors (Li et al., 2014).
Synthetic Chemistry : Research into scalable synthesis methods for cyclopropyl and cyclobutyl derivatives, including those related to 4-methylbenzenesulfonate, has been conducted to facilitate the production of compounds for various chemical applications (Ojo et al., 2014).
Biological Chemistry : 4-Fluorobenzenesulfonyl chloride, closely related to 3-Fluorocyclobutyl 4-methylbenzenesulfonate, is used as an activating agent for covalent attachment of biologicals to solid supports, indicating its potential in bioconjugation and therapeutic applications (Chang et al., 1992).
Material Science : Studies have been conducted on various 4-methylbenzenesulfonate derivatives for their applications in optical-to-THz conversion in organic crystals, showcasing their potential in advanced material applications (Lee et al., 2018).
Electrochemistry : Derivatives of 4-methylbenzenesulfonate have been investigated for their corrosion inhibitory properties on metals, suggesting potential applications in industrial corrosion protection (Ehsani et al., 2015).
Safety And Hazards
The compound has several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes (P305+P351+P338) .
properties
IUPAC Name |
(3-fluorocyclobutyl) 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3S/c1-8-2-4-11(5-3-8)16(13,14)15-10-6-9(12)7-10/h2-5,9-10H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUHSGZMRPVHPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CC(C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluorocyclobutyl 4-methylbenzenesulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




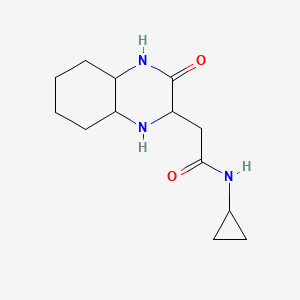
![1-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B1469680.png)
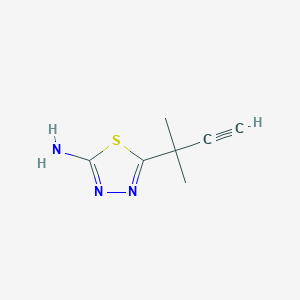
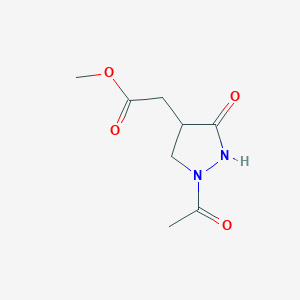
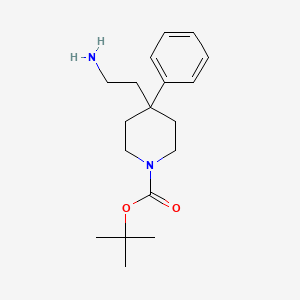
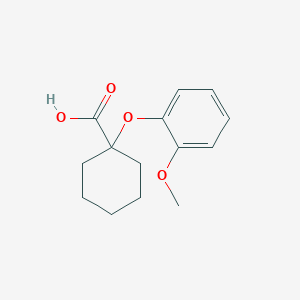



![2-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B1469690.png)
